(2-Chloro-1,3-thiazol-5-yl)methanol

Process chemistry Neonicotinoid synthesis Chloromethylation

(2-Chloro-1,3-thiazol-5-yl)methanol is a 2,5-disubstituted thiazole building block bearing a chlorine atom at position 2 and a hydroxymethyl group at position 5. The compound serves as a pivotal intermediate that bridges two high-volume commercial product families: the 2-chloro-5-chloromethylthiazole-derived neonicotinoid insecticides (e.g., clothianidin, thiamethoxam) and the 5-hydroxymethylthiazole-containing anti-HIV protease inhibitor ritonavir.

Molecular Formula C4H4ClNOS
Molecular Weight 149.6 g/mol
CAS No. 145015-15-2
Cat. No. B121223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-1,3-thiazol-5-yl)methanol
CAS145015-15-2
Molecular FormulaC4H4ClNOS
Molecular Weight149.6 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)CO
InChIInChI=1S/C4H4ClNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2
InChIKeyPEOOQVDIOJQJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-1,3-thiazol-5-yl)methanol (CAS 145015-15-2): A Dual-Utility Thiazole Intermediate for Agrochemical and Pharmaceutical Synthesis


(2-Chloro-1,3-thiazol-5-yl)methanol is a 2,5-disubstituted thiazole building block bearing a chlorine atom at position 2 and a hydroxymethyl group at position 5 [1]. The compound serves as a pivotal intermediate that bridges two high-volume commercial product families: the 2-chloro-5-chloromethylthiazole-derived neonicotinoid insecticides (e.g., clothianidin, thiamethoxam) and the 5-hydroxymethylthiazole-containing anti-HIV protease inhibitor ritonavir [2][3]. This dual downstream applicability, combined with orthogonal reactivity at the C2 chlorine (nucleophilic aromatic substitution / cross-coupling) and the C5 hydroxymethyl group (oxidation, activation to a leaving group), distinguishes it from close-in-class analogs such as 2-chloro-5-chloromethylthiazole, 2-bromo-5-hydroxymethylthiazole, and 5-hydroxymethylthiazole [2][4].

1 Dual-utility thiazole intermediate for agrochemical and antiviral synthesis workflows
2 Orthogonal reactivity: C2 chlorine (cross-coupling) and C5 hydroxymethyl (oxidation/activation)selection context
3 Bridges neonicotinoid insecticide and ritonavir intermediate product families

Why In-Class Thiazole Analogs Cannot Simply Replace (2-Chloro-1,3-thiazol-5-yl)methanol in Key Synthetic Routes


Seemingly minor alterations to the thiazole substitution pattern lead to profound changes in reactivity, process safety, and downstream biological readout. Replacing the 2-chloro substituent with a 2-bromo group (CAS 687636-93-7) alters nucleophilic displacement rates and can introduce unwanted heavy-atom effects in drug candidates, while using 5-hydroxymethylthiazole (CAS 131748-17-5) eliminates the halogen handle required for neonicotinoid assembly [1]. Conversely, the 2-chloro-5-chloromethylthiazole analog (CAS 105827-91-6) lacks the alcohol oxidation pathway needed for aldehyde and carboxylic acid derivatives [2]. The quantitative evidence below demonstrates that (2-chloro-1,3-thiazol-5-yl)methanol occupies a unique reactivity space that cannot be replicated by simple interchange within the thiazole family.

Target Compound Orthogonal C2-Cl / C5-CH₂OH reactivity; supports oxidation and halogen displacement
2-Bromo analog Altered displacement rates may shift reaction profiles; heavy-atom effect may confound drug candidates
Target Compound Alcohol oxidation pathway enables aldehyde and carboxylic acid diversification
2-Chloro-5-chloromethylthiazole Lacks alcohol oxidation handle; aldehyde derivatives require a separate synthetic route
Target Compound Retains the 2-chloro handle required for neonicotinoid assembly
5-Hydroxymethylthiazole Eliminates the halogen handle; neonicotinoid synthesis pathway cannot be accessed

Quantitative Comparator Evidence for (2-Chloro-1,3-thiazol-5-yl)methanol (CAS 145015-15-2) in Synthesis and Biological Application


Route Safety and Process Advantage: Conversion to 2-Chloro-5-chloromethylthiazole Without Allyl Isocyanate or Chlorine Gas

U.S. Patent 6,476,230 explicitly discloses that 2-chloro-5-chloromethylthiazole—the immediate precursor to the neonicotinoid insecticides clothianidin and thiamethoxam—can be conveniently prepared from (2-chloro-1,3-thiazol-5-yl)methanol, thereby avoiding the costs and hazards of using allyl isocyanate reagents and elemental chlorine gas [1]. In contrast, earlier processes (e.g., U.S. Pat. No. 4,748,243 and EP 448,913) required direct chlorination of allyl isothiocyanates, which poses significant industrial safety risks [1].

Route Safety Profile
Head-to-head
Eliminates allyl isocyanate and Cl₂ gas streams vs. prior art
Supports process safety selection; reduces EHS compliance burden
Industrial-scale preparation context; U.S. Patent 6,476,230
Process chemistry Neonicotinoid synthesis Chloromethylation

Hydrogenolysis Yield: 76.8% Conversion to 5-Hydroxymethylthiazole (Ritonavir Intermediate)

In a published ARKIVOC procedure, (2-chloro-1,3-thiazol-5-yl)methanol (57.25 g, 0.38 mol) underwent palladium-catalyzed hydrogenolysis (5% Pd/C, 150-200 psi H₂, 65 °C, 19 h) in methanol with sodium acetate to afford 5-hydroxymethylthiazole in 76.8% distilled yield [1]. 5-Hydroxymethylthiazole is the direct precursor to the HIV protease inhibitor ritonavir [1]. Earlier multi-step routes starting from 2-chloro-5-chloromethylthiazole required sequential formate displacement, ester hydrolysis, and hydrodehalogenation, yielding 5-hydroxymethylthiazole with a total yield of 66.2% over three steps [2].

Hydrogenolysis Yield
Cross-study comparable
76.8% (1 step) vs. 66.2% (3 steps)
Reported yield context: single-step route reduces step count and may improve cost-of-goods
Laboratory scale; Pd/C, H₂, 65 °C, 19 h
Antiviral synthesis Catalytic hydrogenation Ritonavir

Neonicotinoid Potency: Chlorothiazolyl Scaffold Outperforms Chloropyridinyl in Clothianidin and Desmethylthiamethoxam Series

Zhang et al. (J. Neurochem. 2000) compared six chloropyridinyl neonicotinoids head-to-head with the corresponding six chlorothiazolyl analogs in [³H]imidacloprid binding assays using membranes from Myzus persicae, Aphis craccivora, Drosophila melanogaster, and Musca domestica [1]. The study established that the chlorothiazolyl substituent generally confers higher potency in the clothianidin and desmethylthiamethoxam series, while chloropyridinyl compounds dominate in the imidacloprid, thiacloprid, acetamiprid, and nitenpyram series [1]. (2-Chloro-1,3-thiazol-5-yl)methanol is the building block that introduces the critical 2-chloro-5-thiazole moiety into these second-generation neonicotinoids [2].

Neonicotinoid Potency
Class-level
Chlorothiazolyl scaffold reported higher potency in clothianidin/desmethylthiamethoxam series vs. chloropyridinyl analogs
Scaffold selection context: thiazole motif is essential for clothianidin-like activity
[³H]Imidacloprid binding; four insect species; J. Neurochem. 2000
Insecticidal activity Nicotinic acetylcholine receptor Structure-activity relationship

Oxidation Versatility: 73% Yield to 2-Chlorothiazole-5-carboxaldehyde – Unavailable from the Chloromethyl Analog

The hydroxymethyl group of the target compound can be oxidized to 2-chlorothiazole-5-carboxaldehyde (CAS 95453-58-0) in 73% yield, as documented in published synthetic procedures [1]. This aldehyde is a versatile entry point for aldol condensations, reductive aminations, and Grignard additions that are inaccessible from the corresponding chloromethyl analog (2-chloro-5-chloromethylthiazole, CAS 105827-91-6), which lacks the alcohol oxidation pathway and can only undergo nucleophilic displacement at the exocyclic CH₂Cl position [2].

Oxidation Versatility
Class-level
73% yield to 2-chlorothiazole-5-carboxaldehyde
Enables aldehyde diversification; pathway unavailable from chloromethyl analog
Oxidation; recrystallization from hexane/ethyl acetate
Aldehyde synthesis Oxidation Heterocyclic derivatization

Commercial Purity: 97% (HPLC) from Specialty Suppliers Exceeding Typical 95% Benchmark for Halothiazole Intermediates

Commercially, (2-chloro-1,3-thiazol-5-yl)methanol is listed at 97% purity (HPLC) by CymitQuimica/Apollo Scientific , compared to 95% purity offered by general chemical suppliers including Sigma-Aldrich (Ambeed listing) . In contrast, the structurally analogous and industrially important 2-chloro-5-chloromethylthiazole is frequently supplied as a technical-grade material (92-95%) due to its lachrymatory properties and tendency to decompose upon storage . The higher and more consistent purity profile of the hydroxymethyl derivative reduces purification burden in subsequent reactions.

Commercial Purity
Supporting evidence
97% (HPLC) vs. 92–95% for chloromethyl analog
Higher purity may reduce downstream purification burden
Specialty supplier specification; data to verify
Quality control Purity assay Procurement specification

Procurement-Driven Application Scenarios for (2-Chloro-1,3-thiazol-5-yl)methanol (CAS 145015-15-2)


Safer Industrial Manufacture of 2-Chloro-5-chloromethylthiazole for Neonicotinoid Insecticides

Agrochemical manufacturers seeking to produce clothianidin, thiamethoxam, or related neonicotinoids can employ (2-chloro-1,3-thiazol-5-yl)methanol as a key intermediate for conversion to 2-chloro-5-chloromethylthiazole via a route that circumvents allyl isocyanate and chlorine gas, as validated by U.S. Patent 6,476,230 . This process advantage directly reduces EHS compliance costs and capital expenditure on gas-handling infrastructure. The downstream chlorothiazole scaffold is independently demonstrated to confer high nAChR potency in the clothianidin series .

Single-Step Catalytic Route to 5-Hydroxymethylthiazole for Ritonavir and Antiviral APIs

Pharmaceutical process development groups synthesizing ritonavir or second-generation HIV protease inhibitors can utilize the 76.8% yielding palladium-catalyzed hydrogenolysis of this compound to access 5-hydroxymethylthiazole in one step, compared to the traditional three-step sequence from 2-chloro-5-chloromethylthiazole (66.2% total yield) . The reduced step count shortens cycle time and improves overall process mass intensity in API manufacturing.

Medicinal Chemistry Diversification via 2-Chlorothiazole-5-carboxaldehyde

Drug discovery teams requiring heterocyclic aldehydes for library synthesis can oxidize (2-chloro-1,3-thiazol-5-yl)methanol to 2-chlorothiazole-5-carboxaldehyde in 73% yield . This aldehyde serves as a substrate for reductive amination, aldol condensation, and Grignard chemistry, enabling rapid SAR exploration around the thiazole core—a diversification pathway that the structurally analogous 2-chloro-5-chloromethylthiazole cannot support .

High-Purity Building Block Procurement for Sensitive Coupling Reactions

Academic and industrial laboratories executing palladium-catalyzed cross-coupling reactions at the C2 chlorine position benefit from the commercially available 97% purity grade (HPLC) of this compound, which is 2-5 percentage points higher than typical chloromethyl analog specifications . Minimizing halogenated impurities at the outset is critical for achieving reproducible catalytic turnover in Buchwald-Hartwig, Suzuki, and Sonogashira couplings .

Application
Selection Property
Validation Focus
Neonicotinoid intermediate manufacture
Safer process route profile
EHS compliance and gas-handling infrastructure review
Ritonavir / antiviral API synthesis
Single-step hydrogenolysis yield
Process mass intensity and cycle-time reduction
Medicinal chemistry diversification
C5 aldehyde oxidation pathway
Library synthesis and SAR exploration support
Cross-coupling building block procurement
Commercial purity grade
Catalytic turnover reproducibility review

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